N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Overview
Description
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a hydrazinyl group at the 6-position and a carboxamide group at the 3-position, with a cyclopropylmethyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-chloropyridine-3-carboxamide with cyclopropylmethylamine to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Scientific Research Applications
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-6-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a hydrazinyl group.
N-(cyclopropylmethyl)-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFGYFTPGVCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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